2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol is an organic compound characterized by the molecular formula C12H19NO. This compound features a propanol backbone with a 2,4-dimethylphenyl group attached to the nitrogen atom of an amino group. It is noted for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.
The compound can be synthesized through various methods, often involving the reaction of appropriate amines and aldehydes or ketones under specific conditions. The synthesis is typically carried out in a laboratory setting or can be scaled for industrial production.
This compound falls under the category of amino alcohols, which are organic compounds containing both an amino group and a hydroxyl group. Its classification is significant in understanding its reactivity and potential applications in pharmaceuticals.
The synthesis of 2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol generally involves the following steps:
The molecular structure of 2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol can be depicted as follows:
Property | Value |
---|---|
Molecular Formula | C12H19NO |
Molecular Weight | 193.28 g/mol |
IUPAC Name | 2-{[(2,4-dimethylphenyl)methyl]amino}propan-1-ol |
InChI | InChI=1S/C12H19NO/c1-9-4-5... |
Canonical SMILES | CC1=C(C=C(C=C1)CNC(C)CO)C |
2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol can undergo several chemical reactions:
From these reactions, various products can be formed:
The mechanism of action for 2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzyme activity or receptor function, potentially leading to specific pharmacological effects. Understanding these interactions is crucial for its application in drug development.
The physical properties include:
Key chemical properties include:
2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol has several scientific uses:
The compound's unique structural features make it valuable in research settings focused on drug discovery and development. Its potential applications highlight the importance of understanding both its chemical behavior and biological interactions.
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0